2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves a series of substitution reactions. One common method starts with 5-bromo-4,7-diazindole as the initial material. This compound undergoes a series of reactions with ammonia, p-toluenesulfonyl chloride, and tert-butyl chloroformate to yield the final product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and minimal by-products, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its kinase inhibitory properties, it is explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition is particularly relevant in the context of cancer therapy, where dysregulated kinase activity is a common feature .
Comparison with Similar Compounds
2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but may differ in potency and selectivity.
6H-pyrrolo[3,4-b]pyrazine: Another related compound with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-10-3-5-12(6-4-10)20(18,19)17-8-7-13-14(17)15-9-11(2)16-13/h3-9H,1-2H3 |
InChI Key |
ZXONEFJEZHJTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C |
Origin of Product |
United States |
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